molecular formula C11H12ClNO4 B6663489 2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid

2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid

Cat. No.: B6663489
M. Wt: 257.67 g/mol
InChI Key: LTHHCRYFUMNMPP-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a chloro-substituted phenoxy group and a propanoylamino group attached to the acetic acid moiety

Preparation Methods

The synthesis of 2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrochloric acid, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid can be compared with other phenoxyacetic acid derivatives, such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different substitution patterns.

    4-Chloro-2-methylphenoxyacetic acid: Another herbicide with a methyl group instead of the propanoylamino group.

    Phenoxyacetic acid: The parent compound without any substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-chloro-4-(propanoylamino)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-2-10(14)13-7-3-4-9(8(12)5-7)17-6-11(15)16/h3-5H,2,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHCRYFUMNMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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